molecular formula C18H21N5O B12602786 N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide CAS No. 918662-97-2

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide

Cat. No.: B12602786
CAS No.: 918662-97-2
M. Wt: 323.4 g/mol
InChI Key: DSDAVJWMSSPURU-UHFFFAOYSA-N
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Description

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide is a chemical compound with the molecular formula C18H21N5O It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide typically involves the condensation of 4-aminopyrimidine-5-carbonitrile with hexylamine and benzoyl chloride. The reaction is carried out in the presence of a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC.HCl) and a catalytic amount of triethylamine (TEA). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways. By blocking the phosphorylation of target proteins, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

918662-97-2

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C18H21N5O/c1-2-3-4-8-11-20-18-21-13-15(12-19)16(23-18)22-17(24)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11H2,1H3,(H2,20,21,22,23,24)

InChI Key

DSDAVJWMSSPURU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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